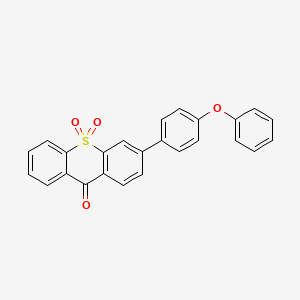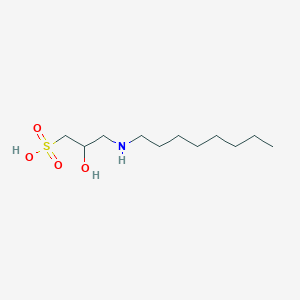![molecular formula C15H19NO2 B12610157 1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one CAS No. 651315-21-8](/img/structure/B12610157.png)
1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features a furan ring, which is known for its aromatic properties and reactivity, making it a valuable building block in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the reaction of N-ethyl isatin with l-proline and 1,3-di(furan-2-yl)prop-2-en-1-one under reflux conditions . This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming the desired indole derivative with high regio- and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the indole ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and chloromethyl methyl ether (MOMCl) are used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the indole ring.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the indole ring can interact with various enzymes, modulating their activity and leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Another furan derivative with similar reactivity but different applications.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: An indole derivative with a furan ring, used in medicinal chemistry.
Uniqueness
1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is unique due to its specific combination of a furan ring and an indole ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
651315-21-8 |
|---|---|
Fórmula molecular |
C15H19NO2 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
1-[2-(furan-2-yl)ethyl]-3a-methyl-3,4,5,6-tetrahydroindol-2-one |
InChI |
InChI=1S/C15H19NO2/c1-15-8-3-2-6-13(15)16(14(17)11-15)9-7-12-5-4-10-18-12/h4-6,10H,2-3,7-9,11H2,1H3 |
Clave InChI |
ZUVXCFFIIOTNOX-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC=C1N(C(=O)C2)CCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole](/img/structure/B12610113.png)







